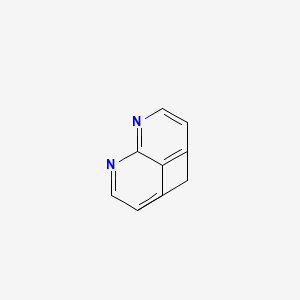
3,6-Methano-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Methano-1,8-naphthyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The derivatives of 1,8-naphthyridine, including 3,6-methano-1,8-naphthyridine, have shown considerable antimicrobial activity. For instance, synthesized compounds have demonstrated effectiveness against multidrug-resistant strains of tuberculosis and other pathogens. Studies indicate that certain derivatives possess potent antitubercular activity that surpasses standard treatments like isoniazid .
Anticancer Properties
Research has highlighted the anticancer potential of naphthyridine derivatives. For example, specific compounds have been identified as inhibitors of protein kinases involved in cancer progression. These compounds exhibit nanomolar activity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
Neurological Applications
Naphthyridine derivatives have also been explored for their neuroprotective effects. Some studies suggest that these compounds may mitigate the effects of neurodegenerative diseases such as Alzheimer's and multiple sclerosis by modulating neurotransmitter systems .
Ligands in Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with various metals. These metal complexes have applications in catalysis and materials science due to their unique electronic properties .
Organic Light-Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for use in OLEDs. Research has shown that naphthyridine-based materials can enhance the efficiency and stability of light-emitting devices .
Synthetic Strategies
The synthesis of this compound involves several methodologies that allow for the introduction of various functional groups. These synthetic approaches enable the development of derivatives with tailored biological activities and improved pharmacokinetic properties .
Reactivity Profiles
The reactivity of this compound can be exploited to create new compounds with desired characteristics. For example, oxidation reactions can yield derivatives with enhanced biological activity or altered solubility profiles .
Case Studies
Propiedades
Número CAS |
108192-04-7 |
|---|---|
Fórmula molecular |
C9H6N2 |
Peso molecular |
142.161 |
InChI |
InChI=1S/C9H6N2/c1-6-2-8-3-7(1)5-11-9(8)10-4-6/h2-5H,1H2 |
Clave InChI |
BJVHPVFLRWSILR-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=CC1=CN=C3N=C2 |
Sinónimos |
3,6-Methano-1,8-naphthyridine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















